molecular formula C19H22N2O B14709969 N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide CAS No. 23150-72-3

N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide

Cat. No.: B14709969
CAS No.: 23150-72-3
M. Wt: 294.4 g/mol
InChI Key: YZMFZLXHHWHFMV-UHFFFAOYSA-N
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Description

N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide is a chemical compound that has garnered interest in various fields of scientific research It is characterized by its unique structure, which includes a pyrrolidine ring and a phenylacetanilide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide typically involves the reaction of 1-methyl-3-pyrrolidinol with 2-phenylacetanilide under specific conditions. The process may include steps such as:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide is unique due to its specific combination of a pyrrolidine ring and a phenylacetanilide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

23150-72-3

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

N-(1-methylpyrrolidin-3-yl)-N,2-diphenylacetamide

InChI

InChI=1S/C19H22N2O/c1-20-13-12-18(15-20)21(17-10-6-3-7-11-17)19(22)14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3

InChI Key

YZMFZLXHHWHFMV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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